molecular formula C14H15N3O2 B5733175 N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide

N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide

Cat. No. B5733175
M. Wt: 257.29 g/mol
InChI Key: MCTGNSSEHXNEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, anxiety, and depression.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. Additionally, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been found to have anxiolytic and antidepressant effects in preclinical studies. Furthermore, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to have potential in the treatment of addiction and cognitive impairment.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide selectively binds to the mGluR5 receptor, which is a G-protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of this receptor, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide reduces the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity. This mechanism of action has been implicated in the therapeutic effects of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide in various neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the release of dopamine in the striatum, which is a key brain region involved in motor function. Additionally, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Furthermore, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. Additionally, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has good bioavailability and can easily cross the blood-brain barrier, making it suitable for in vivo studies. However, N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of interest is the potential therapeutic applications of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide in various neurological disorders. Further studies are needed to determine the efficacy and safety of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide in clinical trials. Additionally, the development of more selective and potent mGluR5 antagonists could lead to improved therapeutic outcomes. Finally, the investigation of the downstream signaling pathways of mGluR5 could provide insights into the mechanisms underlying the therapeutic effects of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the reaction of 4-methoxyphenethylamine with 2-pyrazinecarboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain pure N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide. The purity of N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide is confirmed through various analytical techniques, including NMR spectroscopy and HPLC.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-12-4-2-11(3-5-12)6-7-17-14(18)13-10-15-8-9-16-13/h2-5,8-10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTGNSSEHXNEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.